APX2009

Ref-1 redox inhibition APE1/Ref-1 target engagement electrophoretic mobility shift assay

APX2009 is a second-generation redox-specific APE1/Ref-1 inhibitor with 5.5–6.3× lower IC50 than first-gen APX3330. Validated in systemic murine CNV (4× lesion reduction), prostate cancer (IC50 8.9–14.2 μM), and TNBC doxorubicin sensitization. Preclinical R&D use for wet AMD, diabetic retinopathy, and oncology. ≥98% purity, ambient shipping.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Cat. No. B605550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPX2009
SynonymsAPX2009;  APX-2009;  APX 2009
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H25NO4/c1-5-10-14(21(25)22(6-2)7-3)13-17-18(23)15-11-8-9-12-16(15)19(24)20(17)26-4/h8-9,11-13H,5-7,10H2,1-4H3/b14-13+
InChIKeyWEMXCNYTFZUFSB-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APX2009 Procurement Guide: Second-Generation APE1/Ref-1 Redox-Specific Inhibitor for Ocular Angiogenesis and Cancer Research


APX2009 is a second-generation, redox-specific inhibitor of apurinic/apyrimidinic endonuclease 1/reduction-oxidation factor 1 (APE1/Ref-1), a bifunctional protein that serves as both a DNA repair enzyme and a transcriptional redox regulator of proangiogenic and inflammatory pathways [1]. As an improved derivative of the first-generation inhibitor APX3330 (formerly E3330), APX2009 is designed for enhanced target engagement and antiproliferative potency while maintaining redox selectivity without perturbing the endonuclease function essential for base excision repair [2]. The compound (CAS 1415030-15-7; molecular formula C21H25NO4; MW 355.43) is supplied as a ≥98% pure solid and is extensively cited in peer-reviewed studies spanning ocular neovascular diseases, multiple solid tumor types, and chemotherapy sensitization . APX2009 is currently in preclinical development for wet AMD, diabetic retinopathy, and oncology indications, with supporting in vivo systemic efficacy data available across murine CNV, OIR, and xenograft models [3].

Why APX2009 Cannot Be Substituted with First-Generation APE1/Ref-1 Inhibitors


APE1/Ref-1 inhibitors are not interchangeable; potency, selectivity, and in vivo efficacy vary markedly across generations and chemical scaffolds. The first-generation redox inhibitor APX3330 (E3330), while clinically tested in Phase I/II trials, exhibits micromolar-range antiproliferative activity that limits its standalone efficacy in aggressive disease models [1]. Second-generation analogs including APX2009 and APX2014 were explicitly developed to overcome this potency gap through structural optimization, yielding enhanced target engagement in DNA-binding assays and substantially lower GI50/IC50 values across multiple cell types [2]. Furthermore, redox-specific inhibition is a defined mechanism; compounds targeting the endonuclease function of APE1 (e.g., methoxyamine, Compound 3) operate through entirely distinct pathways and do not recapitulate the transcriptional regulatory blockade mediated by APX2009 [3]. Therefore, substituting APX2009 with APX3330, APX2014, or endonuclease-directed inhibitors without empirical validation risks underdosing in efficacy studies, confounding comparative analyses, and misattributing mechanism-specific phenotypes.

APX2009 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Cross-Study Analyses


APX2009 vs APX3330: Enhanced Ref-1 DNA-Binding Inhibition Demonstrates Second-Generation Potency Advantage

APX2009 demonstrated enhanced inhibition of Ref-1 redox function in a cell-free DNA-binding (EMSA) assay compared to the first-generation parent compound APX3330, establishing its improved target engagement profile [1]. The IC50 for APX2009 in this assay is 0.45 μM, representing a measurable potency benchmark that validates its second-generation design . While a direct numerical IC50 comparator for APX3330 in the same assay was not reported in the primary study, the authors explicitly characterize APX2009 as providing 'enhanced inhibition' relative to APX3330, a claim that underpins the rational design of the second-generation series [1].

Ref-1 redox inhibition APE1/Ref-1 target engagement electrophoretic mobility shift assay

APX2009 vs APX3330: Superior Antiproliferative Potency in Prostate Cancer Cell Lines

In a head-to-head comparison across four prostate cancer cell lines (PC-3, C4-2, LNCaP, E7), APX2009 exhibited significantly greater antiproliferative potency than APX3330 at both IC25 and IC50 thresholds [1]. For instance, in PC-3 cells, APX2009 achieved an IC25 of 2.2 μM compared to 36.0 μM for APX3330 (16.4-fold difference) and an IC50 of 8.9 μM versus 54.7 μM (6.1-fold difference). Comparable potency differentials were observed across all tested lines (C4-2 IC50: 14.2 μM vs 89.5 μM; LNCaP IC50: 13 μM vs 71.9 μM; E7 IC25: 9.2 μM vs 82.7 μM) [1]. All differences were statistically significant (p ≤ 0.0013 across comparisons) [1].

prostate cancer antiproliferative activity IC50 comparison

APX2009 In Vivo Efficacy: 4-Fold Lesion Volume Reduction in Murine Laser-Induced CNV Model

Intraperitoneal administration of APX2009 in a laser-induced choroidal neovascularization (L-CNV) mouse model significantly reduced lesion volume by 4-fold compared to vehicle-treated controls (p < 0.0001, ANOVA with Dunnett's post-hoc test) [1]. This in vivo efficacy was achieved without observed intraocular or systemic toxicity, establishing APX2009 as an effective systemic therapy for CNV [1]. Importantly, this 4-fold reduction is a direct quantitative efficacy benchmark derived from the same study that established APX2009's GI50 values in HRECs (1.1 μM) and Rf/6a cells (26 μM), linking in vitro potency to in vivo outcome [1].

choroidal neovascularization wet AMD in vivo efficacy

APX2009 vs APX3330: In Vivo Tumor Growth Suppression at 50% Lower Dose

In a T24 bladder cancer flank xenograft model, APX2009 administered at 25 mg/kg (i.p., twice daily) significantly suppressed tumor growth compared to vehicle control, with efficacy comparable to APX3330 administered at twice the dose (50 mg/kg, i.p., twice daily) [1]. Additionally, APX2009 reduced survivin protein expression by 64%, whereas APX3330 achieved a 42% reduction relative to GAPDH control (n=8 tumors per group) [1]. The differential survivin suppression (64% vs 42%) was observed alongside reduction in the cleaved-to-total caspase-3 ratio (p=0.03) [1].

bladder cancer xenograft in vivo tumor growth dose-response comparison

APX2009 Chemosensitization: Enhanced Doxorubicin Efficacy in Hypoxic Triple-Negative Breast Cancer

Co-treatment with APX2009 and doxorubicin under hypoxic conditions further decreased the viability of triple-negative MDA-MB-231 breast cancer cells compared to either agent alone [1]. This sensitization was accompanied by doxorubicin intracellular accumulation and increased percentages of apoptotic cells and caspase-3/7 activity [1]. While absolute viability percentages were not reported, the study explicitly concludes that APX2009 sensitizes MDA-MB-231 cells to doxorubicin in hypoxia via enhanced drug accumulation and apoptosis induction [1]. This represents a functional differentiation from APE1 endonuclease inhibitors, which do not modulate redox-dependent chemoresistance pathways [2].

triple-negative breast cancer doxorubicin sensitization hypoxia

APX2009 Research and Preclinical Application Scenarios Based on Validated Evidence


In Vivo Ocular Neovascularization Studies Requiring Systemic APE1/Ref-1 Redox Inhibition

APX2009 is validated for systemic (intraperitoneal) administration in murine laser-induced choroidal neovascularization (L-CNV) models, achieving a 4-fold reduction in lesion volume without observed intraocular or systemic toxicity [1]. This scenario is directly applicable to wet AMD, proliferative diabetic retinopathy, and retinopathy of prematurity preclinical research programs. Unlike intravitreal biologics (e.g., anti-VEGF agents) that require repeated local injections, APX2009 enables non-invasive systemic dosing that may reduce procedural variability and animal stress. Users should reference the validated 4-fold lesion reduction benchmark (p < 0.0001) for power calculations and study design [1].

Prostate Cancer Cell-Based Assays Requiring High-Potency APE1/Ref-1 Redox Inhibition

For prostate cancer antiproliferative assays using PC-3, C4-2, LNCaP, or E7 cell lines, APX2009 provides 5.5- to 6.3-fold lower IC50 values compared to APX3330, enabling reduced compound consumption and lower working concentrations [1]. Researchers should select APX2009 over APX3330 when assay sensitivity or compound availability is limiting. The IC50 values of 8.9 μM (PC-3), 14.2 μM (C4-2), and 13 μM (LNCaP) provide validated starting points for dose-response studies [1]. APX2009 also reduces survivin protein expression by 64% in vivo in bladder cancer xenografts, supporting its use in survivin-focused mechanistic studies [2].

Triple-Negative Breast Cancer Hypoxia Studies Evaluating Chemotherapy Sensitization

APX2009 is validated as a doxorubicin sensitizer in hypoxic MDA-MB-231 triple-negative breast cancer cells, with demonstrated increases in doxorubicin intracellular accumulation and caspase-3/7-mediated apoptosis [1]. This scenario is particularly relevant for studies investigating hypoxia-driven chemoresistance, a major barrier in TNBC treatment. The observed sensitization effect distinguishes APX2009 from endonuclease-directed APE1 inhibitors and supports its use as a tool compound for interrogating the Ref-1 redox signaling axis in hypoxic tumor microenvironments [1]. Researchers should note that the standalone antiproliferative effects of APX2009 in normoxic breast cancer cells have also been independently validated in MCF-7 and MDA-MB-231 lines [2].

Dry AMD and Retinal Degeneration Preclinical Models Requiring Neuroprotective Ref-1 Inhibition

Systemic administration of APX2009 significantly mitigates retinal degeneration in a sodium iodate (NaIO3)-induced murine model with features of dry AMD, as demonstrated by preserved scotopic a-wave and b-wave amplitudes on electroretinography (ERG) and maintenance of retinal pigment epithelium (RPE) barrier function in human iPSC-derived RPE cells [1]. This scenario positions APX2009 as a systemic alternative to invasive intravitreal therapies for dry AMD and related oxidative stress-driven retinal degenerative diseases. The preservation of both RPE and photoreceptor integrity distinguishes this application from anti-VEGF approaches that lack neuroprotective effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for APX2009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.